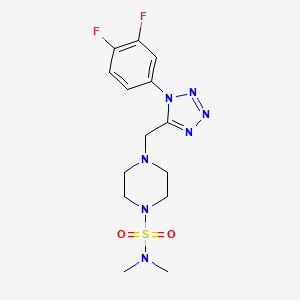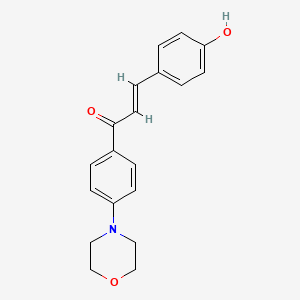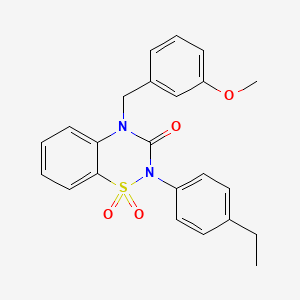
2,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide, also known as DMPB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMPB is a sulfonamide derivative that has an amide linkage and a pyrrolidine ring.
Wirkmechanismus
The mechanism of action of 2,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in various metabolic processes. 2,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. 2,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide has also been shown to induce the expression of certain genes that are involved in apoptosis and cell cycle regulation.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, 2,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide. One potential direction is to investigate its potential use as a fluorescent probe for imaging biological systems. Another direction is to study its potential use as an antitumor agent in combination with other drugs. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 2,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with N-(5-oxo-1-phenylpyrrolidin-3-yl)methylamine in the presence of a base. The reaction yields 2,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide as a white solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
2,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antitumor, antiviral, and antibacterial activities. 2,4-dimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Eigenschaften
IUPAC Name |
2,4-dimethyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-8-9-18(15(2)10-14)25(23,24)20-12-16-11-19(22)21(13-16)17-6-4-3-5-7-17/h3-10,16,20H,11-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVICEPJTRNBBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2392011.png)
![2-[(3,4-Dimethoxybenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2392012.png)


![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2392015.png)

![Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride](/img/structure/B2392021.png)

![N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2392026.png)

![2-[2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2392030.png)


